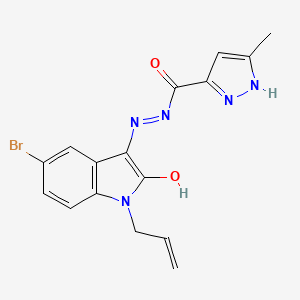![molecular formula C20H14ClN3O4 B6126221 N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide, also known as ANCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANCCA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
作用機序
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide exerts its biological effects by binding to specific proteins and modulating their activity. This compound has been shown to interact with several proteins that are involved in gene expression, including the histone acetyltransferase p300/CBP and the transcription factor E2F1. This compound has also been shown to interact with several other proteins that are involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in cancer cells. This compound has been shown to promote cancer cell proliferation, invasion, and metastasis by regulating the expression of several genes that are involved in these processes. This compound has also been shown to inhibit apoptosis, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
実験室実験の利点と制限
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has several advantages for lab experiments, including its high purity and specificity for certain proteins and signaling pathways. This compound can be used to study the role of specific proteins and signaling pathways in cancer progression and other biological processes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
将来の方向性
There are several future directions for research on N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide. One area of research is to further elucidate the mechanism of action of this compound and its interactions with specific proteins and signaling pathways. Another area of research is to explore the potential therapeutic applications of this compound in cancer treatment. This compound has been shown to be a promising target for cancer therapy, and further research is needed to develop effective this compound-based therapies. Additionally, this compound may have potential applications in other areas of research, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to play a critical role in cancer progression and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and other areas of research.
合成法
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with 4-aminobenzoyl chloride. The resulting product is then subjected to further reactions to yield this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yields and purity.
科学的研究の応用
N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to play a critical role in the progression of several types of cancer, including breast cancer, ovarian cancer, and lung cancer. This compound is known to regulate the expression of several genes that are involved in cancer cell proliferation, invasion, and metastasis. This compound has also been shown to interact with several other proteins and signaling pathways that are involved in cancer development and progression.
特性
IUPAC Name |
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-11-10-16(24(27)28)12-17(18)20(26)23-15-8-6-13(7-9-15)19(25)22-14-4-2-1-3-5-14/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRQDXRNFRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![3-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6126164.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)
![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)

![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)

![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)